tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
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Overview
Description
tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group and a bromoimidazopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a brominated imidazopyridine derivative under controlled conditions. The reaction may involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazopyridine moiety.
Reduction: Reduction reactions can be performed to modify the bromine substituent.
Substitution: The bromine atom in the imidazopyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of diseases where imidazopyridine derivatives have shown efficacy.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Applied in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets. The imidazopyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have the same core structure but differ in the substituents attached to the imidazopyridine ring.
Uniqueness:
- The presence of the tert-butyl carbamate group provides unique steric and electronic properties, enhancing the compound’s stability and reactivity.
- The bromine substituent allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2763740-73-2 |
---|---|
Molecular Formula |
C14H18BrN3O2 |
Molecular Weight |
340.2 |
Purity |
95 |
Origin of Product |
United States |
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